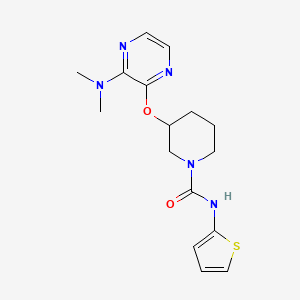

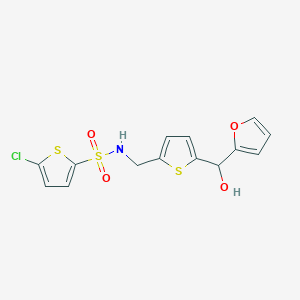

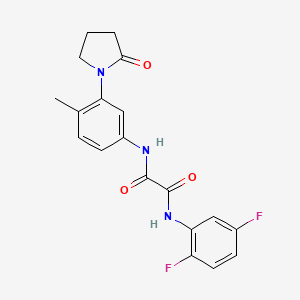

3-((3-(dimethylamino)pyrazin-2-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of complex molecules like this often involves multi-step organic reactions, starting from simpler precursors. For instance, the synthesis of related compounds involves reactions such as condensation, nucleophilic substitution, and cyclization. A relevant synthesis pathway involves the reaction of amino-thieno[2,3-b]pyridine carboxylic acids with dimethylformamide/phosphoroxide chloride or reactions involving 4-oxo-4H-pyrido[3',2':4,5]thieno[3,2-d]1,3-oxazines with amines, highlighting the complexity and diversity of synthetic routes possible for such molecules (Wagner et al., 1993).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of multiple heterocycles, which can significantly influence the molecule's chemical properties and reactivity. X-ray crystallography and spectroscopic methods such as NMR are typically used to elucidate the structure of complex molecules. For example, crystallographic studies of related compounds provide insight into their molecular geometry, confirming the presence of hydrogen-bonded dimers facilitated by N–H···O interactions, which are crucial for understanding the compound's molecular behavior and interactions (Kranjc et al., 2012).

Chemical Reactions and Properties

The chemical reactivity of such a molecule is influenced by the functional groups present and the overall molecular structure. For example, the presence of a carboxamide group could make the molecule a participant in amide bond formation or cleavage reactions, whereas the pyrazine and thiophene rings could engage in electrophilic substitution reactions. The study of similar compounds has shown a variety of reactions, such as the formation of thio-substituted derivatives and cyclization reactions leading to the formation of new heterocyclic structures, indicating the rich chemistry that these types of molecules can exhibit (Gad-Elkareem et al., 2011).

Physical Properties Analysis

The physical properties of such molecules, including melting point, boiling point, solubility, and crystalline structure, are essential for understanding their behavior in different environments and applications. These properties are often determined experimentally through techniques like differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and solubility tests. The crystal and molecular structure analysis through X-ray diffraction studies, as done for related compounds, also contributes to understanding the physical properties by revealing the molecular packing and intermolecular interactions within the crystal lattice (Prabhuswamy et al., 2016).

Chemical Properties Analysis

The chemical properties, including acidity/basicity, reactivity towards various reagents, stability under different conditions, and the potential for forming derivatives, are pivotal for the application and manipulation of such molecules. Studies on similar molecules often involve investigating their reactivity towards different functional group transformations, interactions with metal ions, and potential for forming coordination complexes, providing a comprehensive understanding of their chemical behavior (Mori et al., 2013).

Aplicaciones Científicas De Investigación

Heterocyclic Synthesis and Biological Activities

The compound 3-((3-(dimethylamino)pyrazin-2-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide, due to its complex structure, is likely involved in the synthesis of heterocyclic compounds, which are crucial in medicinal chemistry for their diverse biological activities. Studies have shown that similar compounds with dimethylamino, pyrazinyl, and thiophenyl groups are used in synthesizing new heterocyclic derivatives with potential antimicrobial and antifungal properties. For instance, enaminonitrile derivatives, closely related to the core structure of the specified compound, have been utilized to synthesize various heterocyclic compounds like pyrazole, pyridine, and pyrimidine derivatives, which are characterized by their spectral data and elemental analyses (Fadda et al., 2012). Similarly, pyridine-2(1H)-thione, another compound with structural similarities, has been employed in the synthesis of new thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives, with some exhibiting notable antimicrobial activities (Gad-Elkareem et al., 2011).

Catalytic and Amplifying Roles

Compounds containing dimethylamino, pyrazinyl, and thiophenyl groups have been investigated for their catalytic roles and ability to amplify the effects of other compounds. For example, a range of pyridinylpyrimidines with strongly basic side chains, including those with pyrazinyl substituents, have been studied for their activities as amplifiers of phleomycin against certain bacterial strains, demonstrating the potential of such compounds in enhancing antibiotic efficacy (Brown & Cowden, 1982).

Contribution to Diverse Compound Libraries

The structural complexity and functional group diversity of 3-((3-(dimethylamino)pyrazin-2-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide suggest its utility in generating structurally diverse libraries through various chemical reactions such as alkylation and ring closure. Similar compounds have been used as starting materials for synthesizing a wide array of heterocyclic compounds, contributing to libraries with potential pharmaceutical applications. For instance, 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a compound with a similar structure, has been employed in alkylation and ring closure reactions to produce a diverse library of compounds with potential biological activities (Roman, 2013).

Propiedades

IUPAC Name |

3-[3-(dimethylamino)pyrazin-2-yl]oxy-N-thiophen-2-ylpiperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O2S/c1-20(2)14-15(18-8-7-17-14)23-12-5-3-9-21(11-12)16(22)19-13-6-4-10-24-13/h4,6-8,10,12H,3,5,9,11H2,1-2H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXHLAAFRZSGCQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=CN=C1OC2CCCN(C2)C(=O)NC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((3-(dimethylamino)pyrazin-2-yl)oxy)-N-(thiophen-2-yl)piperidine-1-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-Fluoro-6-(trifluoromethyl)pyridin-3-yl]-[2-(1H-pyrazol-5-yl)piperidin-1-yl]methanone](/img/structure/B2490919.png)

![N-ethyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2490925.png)

![5-Bromo-8-azatricyclo[8.1.1.02,7]dodeca-2(7),3,5-triene;hydrochloride](/img/structure/B2490929.png)

![4-({[(4-Methoxyphenyl)methyl]amino}methyl)oxan-4-ol](/img/structure/B2490932.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2490937.png)

![ethyl [4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate](/img/structure/B2490942.png)